1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide
Overview
Description
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide, also known as DBF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. DBF has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Functionalized Derivatives : Research shows efficient methods for synthesizing derivatives of benzofuran compounds, including 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide. These methods involve reactions with various chemical agents like acetylenedicarboxylates and triphenylphosphine, contributing to the synthesis of diverse chemical entities (Mosslemin et al., 2013).
Synthesis of Tetrahydrobenzofuran Derivatives : Studies describe the synthesis of novel tetrahydrobenzofuran derivatives from 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide, indicating its versatility in creating new chemical structures (Levai et al., 2002).
Transformation into Isoindole Derivatives : Research demonstrates the transformation of similar benzofuran compounds into 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxamides, showcasing the compound's potential in synthesizing diverse molecules (Prek et al., 2017).
Biological and Medicinal Applications
Antimicrobial and Anti-Inflammatory Properties : Studies have synthesized benzofuran carboxamide derivatives and evaluated them for antimicrobial and anti-inflammatory activities. This indicates the potential of 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide in the development of new bioactive chemicals (Lavanya et al., 2017).
Integrin Antagonists Synthesis : Research includes the synthesis of integrin antagonists using 1,3-dioxo-1,3-dihydro-2-benzofuran derivatives, highlighting its role in developing molecules with potential therapeutic applications (Deng et al., 2003).
Development of Sigma Receptor Ligands : The compound has been used in the synthesis of benzofuran-2-carboxamide ligands, which are selective for sigma receptors, suggesting its importance in creating targeted therapeutic agents (Marriott et al., 2012).
Structural and Material Science Applications
Crystal Structure and SEM Analysis : Studies involving N-(1,3-dioxoisoindolin-2yl)benzamide, a related compound, focus on crystal structure and SEM analysis, highlighting its relevance in material science and structural chemistry (Bülbül et al., 2015).
- 2-benzofuran derivatives has explored their luminescent properties and aggregation-enhanced emission (AEE), making them potential candidates for optoelectronic applications (Srivastava et al., 2017).
properties
IUPAC Name |
1,3-dioxo-2-benzofuran-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFQLHSHIUFEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622633 | |
Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
CAS RN |
64941-79-3 | |
Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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